molecular formula C18H20N4O3 B4848743 1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone

1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone

Cat. No.: B4848743
M. Wt: 340.4 g/mol
InChI Key: IPKVMKDJYZMANP-UHFFFAOYSA-N
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Description

1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone is a complex organic compound with a unique structure that combines a pyrazolo[5,1-c][1,2,4]triazin core with a 3,4-dimethoxyphenyl group

Preparation Methods

The synthesis of 1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxyacetophenone with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to produce the pyrazolo[5,1-c][1,2,4]triazin core.

Chemical Reactions Analysis

1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[8-(3,4-dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-6-13-16(12-7-8-14(24-4)15(9-12)25-5)18-20-19-17(11(3)23)10(2)22(18)21-13/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKVMKDJYZMANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC(=C(C=C3)OC)OC)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone
Reactant of Route 2
1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(8-(3,4-Dimethoxyphenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone

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